Hydrouracil, 5-bromo-, commonly referred to as 5-bromouracil, is a brominated derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The introduction of a bromine atom at the 5th position of uracil results in a compound that is structurally similar to thymine, allowing it to be incorporated into DNA during replication. This structural similarity and the ability to be incorporated into DNA make 5-bromouracil an interesting compound for study, particularly in the context of anticancer drug design and as a tool for understanding DNA replication and mutation processes.
The applications of 5-bromouracil derivatives extend to various fields, primarily in cancer treatment as prodrugs. Prodrugs are compounds that undergo metabolic conversion within the body to release the active drug, in this case, 5-fluorouracil. The study of N-acyloxymethyl derivatives of 5-fluorouracil revealed that these compounds hydrolyze to yield 5-fluorouracil, passing through an unstable intermediate. These derivatives were found to be more lipophilic than 5-fluorouracil, which could potentially enhance their delivery characteristics. The hydrolysis rates were significantly accelerated in the presence of human plasma or rat liver homogenate, indicating their utility as prodrugs. The physicochemical properties such as melting points, partition coefficients, and water solubilities were also studied to establish relationships that could aid in the development of more effective prodrugs3.
Hydrouracil, 5-bromo-, commonly referred to as 5-bromouracil, is a halogenated derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a bromine atom at the 5-position of the uracil structure, which significantly alters its chemical properties and biological activity. This compound is primarily studied for its roles in molecular biology, particularly in relation to DNA interaction and mutagenesis.
5-Bromouracil is classified under organic compounds, specifically as a halogenated pyrimidine. It can be synthesized through various chemical processes involving uracil as a precursor. The compound has been investigated for its potential applications in cancer research due to its ability to incorporate into DNA and disrupt normal cellular functions.
The synthesis of 5-bromouracil can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and minimize side reactions. For instance, one study reported a total yield of 60% for a related compound synthesized via condensation and cyclization processes .
The molecular formula for 5-bromouracil is . Its structure includes:
The molecular weight of 5-bromouracil is approximately 202.99 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .
5-Bromouracil participates in several key chemical reactions:
The mechanism by which 5-bromouracil exerts its effects primarily involves its incorporation into DNA during replication. This incorporation leads to mispairing during DNA synthesis, resulting in mutations.
Studies have shown that when incorporated into DNA, 5-bromouracil can pair with adenine instead of thymine, leading to transitions during DNA replication . This mutagenic potential makes it a valuable tool in genetic research.
Relevant data indicate that it has a significant impact on nucleic acid metabolism due to its structural similarity to uracil .
5-Bromo-5,6-dihydrouracil (5-BrDHU) is a halogenated derivative of the pyrimidine catabolite dihydrouracil, featuring a bromine atom at the C5 position. Its core structure retains the 5,6-dihydrouracil ring system, where the C5-C6 bond is saturated, resulting in a non-planar, puckered conformation. The molecular formula is C₄H₅BrN₂O₂, with a molecular weight of 193.00 g/mol [1] [5]. Bromine substitution at C5 significantly alters electronic properties, increasing the compound’s electrophilicity and reactivity compared to non-halogenated dihydrouracil. This is evidenced by reduced electron density at C6, facilitating nucleophilic attack—a property exploited in studies of enzyme mechanisms [3] [9].
Table 1: Crystallographic and Molecular Parameters of 5-Bromo-5,6-Dihydrouracil
Parameter | Value | Method/Source |
---|---|---|
Molecular Formula | C₄H₅BrN₂O₂ | Sigma-Aldrich [1] |
Molecular Weight | 193.00 g/mol | Alfa Chemistry [5] |
CAS Registry Number | 1681-77-2 | Alfa Chemistry [5] |
Key Functional Groups | C5-Br, C4=O, C2=O, N1-H, N3-H | ChemSRC [4] |
Electron Density (C5) | Reduced vs. non-halogenated analog | Theoretical/Experimental [3] |
Derivatives like 5-bromo-5-trifluoromethyl-5,6-dihydrouracil (CAS# 707-04-0) exhibit further structural complexity. This analog incorporates both bromine and trifluoromethyl groups at C5, yielding the formula C₅H₄BrF₃N₂O₂ (MW: 260.997 g/mol). The trifluoromethyl group enhances steric bulk and electron-withdrawing effects, further polarizing the pyrimidine ring [4].
The saturated C5-C6 bond in 5-BrDHU introduces a chiral center at C5. Early studies confirm that bromination of uracil or dihydrouracil typically yields racemic mixtures due to non-enzymatic addition across the double bond. The C5 bromine atom occupies a pseudo-axial or pseudo-equatorial position depending on ring puckering dynamics. In solution, 5-BrDHU adopts a predominantly half-chair conformation, with C5 slightly out of plane, influencing its susceptibility to enzymatic hydrolysis [3] [9].
Enzymes like dihydropyrimidine amidohydrolase exhibit stereoselectivity toward 5-halo-dihydrouracils. Rat liver enzyme studies show preferential binding and hydrolysis of one enantiomer of 5-iodo-5,6-dihydrouracil, suggesting similar stereochemical constraints for the bromo analog. The presence of bromine at C5 sterically hinders nucleophilic attack at C4 but facilitates ring opening due to electron withdrawal [9]. Thiols (e.g., cysteine) promote dehalogenation via addition across C5-C6, forming transient 6-thioether adducts that eliminate bromide to yield uracil. This reaction proceeds faster with cysteine than 2-mercaptoethanol, indicating sensitivity to thiol steric and electronic properties [7].
Halogen atomic properties (size, electronegativity, bond strength) critically influence the reactivity and stability of C5-halogenated dihydrouracils:
Table 2: Comparative Properties of C5-Halogenated Dihydrouracils
Property | 5-Fluoro Deriv. | 5-Bromo Deriv. | 5-Iodo Deriv. | Significance |
---|---|---|---|---|
C-X Bond Length | ~1.39 Å | ~1.93 Å | ~2.09 Å | Longer bonds = easier cleavage [3] |
Bond Dissociation E | Highest | Moderate | Lowest | Stability: F > Br > I [9] |
Electronegativity (X) | 3.98 | 2.96 | 2.66 | Electron withdrawal: F > Br > I |
Dehalogenation Rate | Slowest | Moderate | Fastest | Biological relevance [7] [9] |
5-Iodo-5,6-dihydrouracil (5-IDHU): Exhibits the fastest dehalogenation rates, both enzymatically and non-enzymatically. Its larger atomic radius induces greater steric distortion in enzyme active sites [3] [9].
Analytical Behavior:HPLC studies reveal distinct retention and detection profiles. 5-BrDHU elutes later than 5-FDHU in reverse-phase systems (e.g., Hypersil C18 columns) due to increased hydrophobicity. Diode array detection shows characteristic absorbance shifts: 5-BrDHU absorbs at 215–225 nm, while 5-FDHU absorbs at 205–215 nm [2] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1